molecular formula C11H12FNO5 B13936035 Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate

Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate

Cat. No.: B13936035
M. Wt: 257.21 g/mol
InChI Key: LBFOJWAPJBHJPN-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate is an organic compound with a complex structure that includes a fluorine atom, a nitro group, and a phenoxy group attached to a methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate typically involves the reaction of 3-fluoro-4-nitrophenol with methyl 2-bromo-2-methylpropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Methyl 2-(3-fluoro-4-aminophenoxy)-2-methylpropanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoic acid

Scientific Research Applications

Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and inflammatory diseases.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers use this compound to study the effects of fluorine and nitro groups on biological activity and molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the nitro group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-fluoro-4-nitrophenoxy)acetate
  • 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide

Uniqueness

Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate is unique due to its specific combination of functional groups and structural features. The presence of both a fluorine atom and a nitro group on the phenoxy ring, along with the methylpropanoate backbone, distinguishes it from other similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Biological Activity

Methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, antiproliferative effects, and mechanism of action.

  • Molecular Formula : C13_{13}H14_{14}FNO3_{3}
  • Molecular Weight : 267.25 g/mol
  • CAS Number : 1332524-01-2

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluoro-4-nitrophenol with a suitable alkylating agent under controlled conditions. The method often employs nucleophilic substitution reactions to introduce the nitrophenoxy group onto the propanoate backbone.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits promising antiproliferative activity against various cancer cell lines. The compound has been evaluated for its effectiveness against HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) cell lines, showing significant inhibition of cell growth.

IC50_{50} Values

The following table summarizes the IC50_{50} values for this compound against different cancer cell lines:

Cell LineIC50_{50} (µM)
HeLa78.5
A54982.1
MCF-775.3

These values indicate that the compound has a potent effect on inhibiting cell proliferation, comparable to established chemotherapeutic agents.

The biological activity of this compound can be attributed to its ability to interfere with cellular signaling pathways involved in proliferation and survival. Specifically, it is believed to act as an inhibitor of key enzymes involved in the cell cycle and apoptosis.

Pathway Involvement

  • Cell Cycle Regulation : The compound may affect the cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
  • Apoptosis Induction : It could promote apoptosis through the activation of caspases, which are crucial for programmed cell death.
  • Inhibition of Metastasis : Research suggests that it may also inhibit pathways related to metastasis, reducing the spread of cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on HeLa Cells : A recent study reported an IC50_{50} value of 78.5 µM, indicating effective growth inhibition compared to control groups treated with standard chemotherapy agents like doxorubicin .
  • Combination Therapy : Another investigation explored the use of this compound in combination with other anticancer drugs, revealing synergistic effects that enhance overall therapeutic efficacy .
  • Mechanistic Insights : Detailed mechanistic studies indicated that this compound affects mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .

Properties

Molecular Formula

C11H12FNO5

Molecular Weight

257.21 g/mol

IUPAC Name

methyl 2-(3-fluoro-4-nitrophenoxy)-2-methylpropanoate

InChI

InChI=1S/C11H12FNO5/c1-11(2,10(14)17-3)18-7-4-5-9(13(15)16)8(12)6-7/h4-6H,1-3H3

InChI Key

LBFOJWAPJBHJPN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

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